![molecular formula C15H26O3 B14273266 Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- CAS No. 158721-91-6](/img/structure/B14273266.png)
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-
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Overview
Description
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- is a complex organic compound that belongs to the class of cyclohexanols. Cyclohexanols are characterized by a hydroxyl group attached to a cyclohexane ring. This particular compound features additional substituents, including a tert-butyl group and a butynyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as ruthenium chloride can be employed in the acetylation steps to facilitate the reaction at room temperature .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The tert-butyl and butynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexane, and various substituted cyclohexanol derivatives .
Scientific Research Applications
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The tert-butyl and butynyl groups can interact with hydrophobic pockets in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: Similar in structure but lacks the hydroxyl and butynyl groups.
Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-: Contains a tert-butyl group but differs in the position and configuration of substituents.
Cyclohexane, 1-methyl-3-(1-methylethyl)-: Similar in having a cyclohexane ring with substituents but differs in the type and position of groups.
Uniqueness
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- is unique due to its combination of hydroxyl, tert-butyl, and butynyl groups, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- (CAS Number: 158721-91-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
Cyclohexanol derivatives are characterized by their cyclic structure and various substituents that can influence their biological activity. The specific compound features a tert-butyl dioxy group and a 3-methyl-1-butynyl side chain, which may contribute to its reactivity and interactions with biological systems.
Molecular Formula : C15H26O
Molecular Weight : 226.37 g/mol
CAS Number : 158721-91-6
Antimicrobial Activity
Research has indicated that certain cyclohexanol derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Helicobacter pylori and other pathogens. The presence of the dioxy group in the cyclohexanol structure is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death.
Cytotoxic Effects
Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives of cyclohexanol have been tested for their ability to induce apoptosis in tumor cells. The specific compound may also exhibit selective cytotoxicity, sparing normal cells while effectively targeting cancerous ones.
Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial efficacy of several cyclohexanol derivatives against H. pylori. The results indicated that some derivatives exhibited comparable activity to standard treatments like metronidazole, suggesting potential therapeutic applications in treating infections caused by this bacterium .
Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects of cyclohexanol derivatives on human tumor cell lines. The findings revealed dose-dependent cytotoxicity with some compounds showing significant activity against prostate and breast cancer cells. The structure-activity relationship indicated that modifications to the side chains could enhance or diminish cytotoxic effects .
The biological activity of cyclohexanol derivatives can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the cyclohexanol structure allows it to integrate into lipid membranes, disrupting their integrity.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress in target cells, leading to apoptosis.
Data Summary
Properties
CAS No. |
158721-91-6 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
1-(3-tert-butylperoxy-3-methylbut-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O3/c1-13(2,3)17-18-14(4,5)11-12-15(16)9-7-6-8-10-15/h16H,6-10H2,1-5H3 |
InChI Key |
KZUDCCMVSPPPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C#CC1(CCCCC1)O |
Origin of Product |
United States |
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